molecular formula C17H20BrN3O3S B2388537 2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379985-34-7

2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine

Cat. No.: B2388537
CAS No.: 2379985-34-7
M. Wt: 426.33
InChI Key: QHWLUIUAIXQXQM-UHFFFAOYSA-N
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Description

2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a bromophenyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and the bromophenyl group. The piperidine ring can be synthesized through cyclization reactions, while the bromophenyl group can be introduced via bromination reactions. The final step involves the coupling of these intermediates with the pyrimidine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrimidine-based molecules. Examples include:

  • 2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine
  • 2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine

Uniqueness

What sets 2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine apart is the presence of the bromophenyl group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-(2-bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S/c1-13-9-19-17(20-10-13)24-12-14-5-4-8-21(11-14)25(22,23)16-7-3-2-6-15(16)18/h2-3,6-7,9-10,14H,4-5,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWLUIUAIXQXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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